2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
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Overview
Description
The compound “2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid” is a complex organic molecule that belongs to the class of chromeno pyrimidines . It has a molecular weight of 357.328 .
Synthesis Analysis
The synthesis of similar chromeno pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles and Ring Opening of Cyclization systems) reaction of 3-benzoyl chromones with benzamidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis
The structure of similar chromeno pyrimidine derivatives has been confirmed by various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopy .Chemical Reactions Analysis
The key step in the synthesis of chromeno pyrimidine derivatives involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . This reaction is highly regioselective and can tolerate a wide range of substituents .Scientific Research Applications
Convenient Synthesis of Fluorescent Chromenopyrimidines
Chromeno[4,3-d]pyrimidine-5-acetic acids, like 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid, are synthesized through the ANRORC reaction of electron-deficient 3-vinylchromones and 1,3-N,N-binucleophiles. The resultant compounds display fluorescence in the violet-blue range and hold potential for analytical applications due to the preserved electron-withdrawing acetic acid fragment allowing further functionalization (Chernov et al., 2019).
Reaction Product Structures
3-cyanochromones, when reacted with ethylenediamine, yield compounds that can transform under reflux in acetic acid into 2-amino-3-formylchromones or their dimerization products, 2-(chromon-3-yl)-5H-chromeno[2,3-d]pyrimidin-5-ones (Sosnovskikh et al., 2010).
Novel Fluorescent Chromenopyrimidine Derivatives
A library of new fluorescent chromenopyrimidine derivatives has been synthesized using water-promoted and one-pot reactions, showcasing an efficient route to these compounds. Their fluorescence emission intensity has been measured, indicating their potential for various applications, including analytical chemistry (Zonouzi et al., 2013).
Synthesis and Biological Evaluation of Chromeno[2,3-d]pyrimidines
5H-chromeno[2,3-d]pyrimidines derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. Notably, some derivatives demonstrated significant activities, indicating their potential application in the field of medicinal chemistry (Belhadj et al., 2021).
Molecular Interactions and Docking Studies
Docking Studies for Breast Cancer
Docking studies have been conducted on chromeno[4,3-b]pyridine derivatives, offering insights into their interaction and binding potential with breast cancer cell lines. These studies are crucial for understanding the molecular basis of drug action and guiding the development of new therapeutic agents (Abd El Ghani et al., 2022).
Future Directions
The diverse biological and pharmacological activities of chromeno pyrimidine derivatives make them important for further development in organic synthesis and medicinal studies . Future research could focus on exploring the therapeutic potential of these compounds and optimizing their synthesis for large-scale production.
Mechanism of Action
Target of Action
The primary targets of this compound are various human cancer cell lines, including breast adenocarcinoma (MCF-7) , human colon carcinoma (HCT-116) , hepatocellular carcinoma (HepG-2) , and lung carcinoma (A549) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and survival . By inhibiting the activity of its targets, the compound disrupts these pathways, leading to the death of cancer cells
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cell death . This leads to a reduction in the size of tumors and potentially to the complete eradication of the cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can interact with the compound and alter its action .
Biochemical Analysis
Biochemical Properties
This suggests that 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid may interact with various enzymes, proteins, and other biomolecules in a manner that depends on its structure and lipophilicity .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic activities against certain cancer cell lines .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNVIIHQAOVAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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